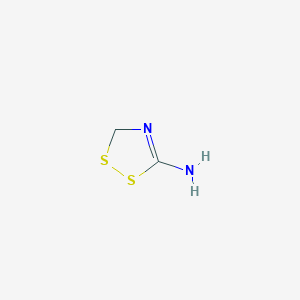

3H-1,2,4-Dithiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

875826-59-8 |

|---|---|

Molecular Formula |

C2H4N2S2 |

Molecular Weight |

120.20 g/mol |

IUPAC Name |

3H-1,2,4-dithiazol-5-amine |

InChI |

InChI=1S/C2H4N2S2/c3-2-4-1-5-6-2/h1H2,(H2,3,4) |

InChI Key |

LMFHGHUBFHAEDE-UHFFFAOYSA-N |

Canonical SMILES |

C1N=C(SS1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3h 1,2,4 Dithiazol 5 Amine

Foundational Synthetic Routes to 3H-1,2,4-Dithiazol-5-amine

The synthesis of this dithiazole derivative dates back to the early 19th century, with modern methods offering alternative pathways from common laboratory reagents.

The core of this compound synthesis lies in the formation of the five-membered dithiazole ring, which contains a disulfide (S-S) bond. This is typically achieved through an oxidative cyclization of a suitable acyclic precursor containing the necessary nitrogen and sulfur atoms in the correct sequence.

Historically, the compound was first prepared by Friedrich Wöhler in 1821 from inorganic precursors, representing one of the earliest syntheses of an organic compound. kit.edu This foundational method involved the reaction of mercury thiocyanate and hydrochloric acid. kit.edu

A more contemporary approach involves the oxidative dimerization and cyclization of dithiocarbamate-related intermediates. For instance, a described synthesis utilizes the reaction of an S,S-dimethyl dithiocarbonate intermediate with thiourea (B124793), followed by an oxidative ring closure. The key step is the formation of the S-S bond to close the ring, which can be accomplished using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). chemicalbook.com This reaction proceeds by oxidizing the thiol groups of the precursor to form the disulfide linkage integral to the 1,2,4-dithiazole ring.

The generation of a suitable open-chain precursor is a critical prerequisite for the cyclization reaction. The choice of starting materials dictates the nature of the intermediate that will undergo ring closure.

In the historical Wöhler synthesis, the precursor chemistry is rooted in the reaction of inorganic salts. kit.edu In modern syntheses, more defined organic precursors are built from simple starting materials. One documented pathway begins with thiourea and dimethyl sulfate. chemicalbook.com These reagents, in the presence of an acid catalyst like toluene-4-sulfonic acid, are believed to form an S,S-dimethyl dithiocarbonate intermediate. This intermediate then reacts with another molecule of thiourea to generate the acyclic precursor poised for oxidative cyclization. chemicalbook.com The reaction sequence involves the step-wise assembly of the N-C-S-S-C-N backbone before the final ring-closing oxidation.

Optimized and Sustainable Synthesis of this compound

While foundational methods for the synthesis of this compound are established, the scientific literature is not extensive regarding modern, optimized, and sustainable approaches specifically for this compound. In contrast, significant research has been dedicated to developing such methods for structurally related heterocycles, such as 1,2,4-thiadiazoles.

There is limited specific information in the reviewed literature on the development of catalysts to enhance the production of this compound. The known synthetic routes, such as the one employing DDQ, rely on stoichiometric amounts of an oxidizing agent rather than a catalytic cycle. chemicalbook.com While catalytic methods, including copper-catalyzed reactions, have been developed for other sulfur-nitrogen heterocycles like 3-amino-5-acyl-1,2,4-thiadiazoles, similar catalytic systems have not been prominently reported for the synthesis of the 1,2,4-dithiazole ring of Xanthane Hydride. rsc.org

Dedicated green chemistry methodologies for the synthesis of this compound are not well-documented. Research into greener synthetic routes for heterocyclic compounds is an active field, with approaches including the use of water as a solvent, iodine-mediated oxidative cyclizations, and enzyme-mediated strategies. nih.govorganic-chemistry.org For example, vanadium-dependent haloperoxidase enzymes have been used for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles. nih.gov However, the application of these specific green principles to the synthesis of this compound has not been extensively reported.

The application of flow chemistry for the continuous and scalable synthesis of heterocyclic compounds is a significant area of modern process chemistry. Continuous flow processes have been successfully developed for the synthesis and derivatization of heterocycles like 1,2,4-thiadiazoles and 1,2,3-triazoles, offering advantages in safety and scalability. nih.govnih.gov Despite these advancements in the broader field, specific reports detailing the synthesis of this compound using flow chemistry or continuous processing are not prevalent in the current scientific literature.

Table of Mentioned Compounds

Derivatization Strategies for this compound

The presence of a primary amine group and a reactive dithiazole ring system in this compound allows for a range of derivatization strategies. These can be broadly categorized into functionalization of the exocyclic amine, modification of the dithiazole ring, and the construction of fused heterocyclic systems.

Functionalization at the Amine Moiety of this compound

The exocyclic amine group of this compound serves as a key site for various functionalization reactions, including the formation of amidines and aminomethylated products.

One notable derivatization involves the reaction with dimethylformamide dimethylacetal (DMF-DMA). This reaction leads to the formation of N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide, a compound where the amino group is protected by a dimethylaminomethylene group. This derivative, also known as DDTT, has been utilized as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates. rsc.orgresearchgate.net

Another functionalization strategy is the aminomethylation of the exocyclic amine. This can be achieved through a reaction with formaldehyde (B43269) and a primary amine (RNH2). This transformation results in the formation of derivatives of a new heterocyclic system, 3,7-dihydro-5H- nih.govresearchgate.netnih.govdithiazolo[4,3-a] nih.govtandfonline.comnih.govtriazine, although this reaction has been reported to proceed in low yields. researchgate.netresearchgate.net

The following table summarizes selected derivatization reactions at the amine moiety:

Interactive Data Table: Derivatization at the Amine Moiety of this compound| Reagent(s) | Product | Reference(s) |

|---|---|---|

| Dimethylformamide dimethylacetal (DMF-DMA) | N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide | rsc.orgresearchgate.net |

Substituent Introduction and Modification of the Dithiazole Ring in this compound

Ring transformation reactions, where the dithiazole ring is opened and subsequently recyclized to form a new heterocyclic system, represent another potential modification strategy. Such transformations are known for other dithiazole derivatives and often proceed via nucleophilic attack on the sulfur atoms of the ring, leading to ring opening. nih.gov

Heterocyclic Annulation and Scaffold Extension from this compound

This compound can serve as a building block for the synthesis of fused heterocyclic systems. These reactions typically involve the participation of the exocyclic amine group and one of the nitrogen atoms of the dithiazole ring in a cyclization process.

An example of such a scaffold extension is the reaction of this compound with dicyandiamide, which leads to the formation of thioammeline (B3057116) (4,6-diamino-1,3,5-triazine-2(5Н)-thione). researchgate.netresearchgate.net This reaction demonstrates the utility of the dithiazole derivative in constructing triazine-based compounds.

Furthermore, as previously mentioned in the context of amine functionalization, the aminomethylation reaction with formaldehyde and a primary amine results in the formation of a fused 3,7-dihydro-5H- nih.govresearchgate.netnih.govdithiazolo[4,3-a] nih.govtandfonline.comnih.govtriazine system, representing another example of heterocyclic annulation. researchgate.netresearchgate.net

The following table provides examples of heterocyclic annulation reactions starting from this compound:

Interactive Data Table: Heterocyclic Annulation Reactions of this compound| Reagent(s) | Fused Heterocyclic Product | Reference(s) |

|---|---|---|

| Dicyandiamide | Thioammeline (4,6-diamino-1,3,5-triazine-2(5Н)-thione) | researchgate.netresearchgate.net |

Reaction Mechanisms of this compound Transformations

The understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcome of chemical transformations. For this compound, mechanistic studies have primarily focused on its application as a sulfurizing agent, a context that falls outside the scope of this article. Detailed mechanistic investigations into its derivatization and annulation reactions are less common in the available literature.

Kinetic Studies of Reactions Involving this compound

While extensive kinetic studies on the derivatization reactions of this compound are not widely reported, kinetic data is available for the reactions of related 1,2,4-dithiazole-5-thiones. These studies have primarily investigated their efficiency as sulfurizing agents for phosphorus(III) compounds. The reaction pathway is proposed to involve a rate-limiting initial nucleophilic attack of the phosphorus atom at a sulfur atom of the dithiazole ring, followed by the decomposition of a phosphonium intermediate. researchgate.net However, specific kinetic parameters for the acylation, alkylation, or condensation reactions of the amino group of this compound are not detailed in the reviewed literature.

Spectroscopic Probes for Reaction Intermediates of this compound

The identification and characterization of reaction intermediates are essential for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. In the context of reactions involving this compound, spectroscopic methods are primarily used for the characterization of the final products.

For instance, in the study of condensation reactions of similar amino-heterocycles with aldehydes, NMR and IR spectroscopy have been instrumental in distinguishing between the final Schiff base product and potential hemiaminal intermediates. mdpi.comnih.govdergipark.org.tr The disappearance of the N-H stretching vibrations of the primary amine and the appearance of a C=N stretching band in the IR spectrum, along with characteristic shifts in the 1H and 13C NMR spectra, confirm the formation of the imine linkage. However, specific reports on the use of these techniques to directly observe and characterize transient intermediates in the derivatization or annulation reactions of this compound are scarce. Trapping experiments, where a reactive intermediate is intercepted by a trapping agent to form a stable, characterizable product, could provide indirect evidence for the existence of such intermediates. For example, in the sulfurization reactions of related dithiazoles, unstable isothiocyanate intermediates have been successfully trapped with nucleophiles. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 3h 1,2,4 Dithiazol 5 Amine

X-ray Crystallography and Solid-State Structure of 3H-1,2,4-Dithiazol-5-amine and its Analogs

Direct experimental data on the crystal structure of the parent compound, this compound, is not extensively available in the public domain. However, the crystal structure of a closely related analog, 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, provides significant insights into the geometry and solid-state arrangement of the 1,2,4-dithiazole core.

In the crystal structure of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, the five-membered 1,2,4-dithiazole ring is nearly planar. nih.gov An evaluation of the bond lengths within the H₂N-C-N-C-N backbone suggests a considerable degree of π-electron delocalization over these atoms. nih.gov The molecule, however, is not entirely planar, with a notable dihedral angle between the dithiazole ring and the pendant phenyl ring. nih.gov

Table 1: Selected Bond Lengths and Angles for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| S-S | Corresponds to a single bond |

| S-C | Corresponds to a single bond |

| C-N (internal to the ring) | Suggests delocalization |

| C-N (external to the ring) | Suggests delocalization |

| Angle at S atoms | Nearly right-angles |

| Angle at C1 (trigonal) | Approximately 120° |

| Widest angle (at N3) | Consistent with C=N double bond character |

Data derived from the crystallographic study of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride. nih.gov

The solid-state architecture of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride is predominantly governed by charge-assisted hydrogen bonds. Specifically, amino-N-H···Cl⁻ hydrogen bonds are a crucial feature of the crystal packing. nih.gov These interactions lead to the formation of distinct supramolecular assemblies, such as helical and zigzag chains. researchgate.net In the case of the aforementioned analog, these chains are further interconnected by iminium-N⁺-H···Cl⁻ hydrogen bonds, culminating in a robust three-dimensional network. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of this compound

For 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride in DMSO-d₆, the following characteristic chemical shifts have been reported:

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 13.37 (s, br) | NH |

| ¹H | 10.73 (s) | NH₂ |

| ¹H | 10.66 (s, br) | NH₂ |

| ¹³C | 182.9 | SC(=N)N |

| ¹³C | 176.1 | C(NH₂) |

Solvent: DMSO-d₆. nih.gov

Advanced NMR techniques such as COSY, HSQC, and HMBC are instrumental in the unambiguous assignment of proton and carbon signals, especially in complex derivatives of this compound. These experiments would allow for the definitive correlation of protons and carbons within the molecule, confirming connectivity and providing further evidence for the proposed structure. While specific 2D NMR studies on the parent compound are not documented, their application to analogous heterocyclic systems is a standard practice for comprehensive structural elucidation.

Solid-state NMR (ssNMR) spectroscopy is a key technique for characterizing the structure and dynamics of crystalline and amorphous solids, including the identification of polymorphs. To date, there are no published ssNMR studies specifically on this compound or its potential polymorphic forms. Such studies would be invaluable for understanding the local environment of the atoms in the solid state, complementing the long-range order information obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy provides a molecular fingerprint based on the vibrational modes of a molecule. The structure of a tautomeric form, 5-amino-3Н-1,2,4-dithiazole-3-thione, has been confirmed through IR spectroscopy, indicating the utility of this technique for identifying the key functional groups within this class of compounds.

For the analog 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, key IR absorption bands have been identified:

Table 3: Key Infrared Absorption Bands for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3414 (m) | N-H stretching |

| 3007 (m) | C-H stretching |

| 1248 (s) | C-N stretching |

Data from the IR spectrum of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride. nih.gov

A complete vibrational analysis of this compound would involve theoretical calculations, typically using density functional theory (DFT) methods. Such calculations can predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR and Raman spectra. By correlating the calculated normal modes of vibration with the observed spectral bands, a detailed understanding of the molecular vibrations can be achieved. While specific theoretical vibrational analyses for the parent compound are not available, similar studies on related thiadiazole and triazole systems have demonstrated the power of this combined experimental and computational approach for accurate spectral interpretation. researchgate.net

Mass Spectrometry (MS) Techniques for High-Resolution Structure Confirmation and Fragment Analysis of this compound

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of novel compounds. For this compound (C₂H₃N₃S₂), HRMS would provide a highly accurate mass measurement of its molecular ion, distinguishing it from other species with the same nominal mass.

The fragmentation of the protonated molecule [M+H]⁺ would likely proceed through several key pathways:

Ring Cleavage: The 1,2,4-dithiazole ring is expected to be a primary site of fragmentation. Common losses could include neutral molecules such as hydrogen sulfide (B99878) (H₂S), elemental sulfur (S), or cleavage to yield smaller sulfur-nitrogen fragments.

Loss of Amino Group Functionality: Fragmentation may involve the loss of ammonia (B1221849) (NH₃) or related nitrogen-containing radicals.

Sequential Fragmentations: Primary fragment ions would undergo further dissociation. For instance, an initial ring opening could be followed by the loss of small molecules like hydrogen cyanide (HCN).

The study of fragmentation patterns in analogous systems, such as 1,2,5-oxadiazole N-oxides and 1,2,3-thiadiazoles, has demonstrated the utility of using deuterated analogues and high-resolution instrumentation to confirm complex fragmentation pathways and rearrangements that can occur within the mass spectrometer. scielo.brnih.gov

Table 1: Postulated High-Resolution Mass Spectrometry Fragments of Protonated this compound ([C₂H₄N₃S₂]⁺)

| Fragment Ion Formula | Neutral Loss | Theoretical m/z | Postulated Structure/Origin |

|---|---|---|---|

| [C₂H₄N₃S₂]⁺ | - | 134.9896 | Protonated Molecular Ion |

| [C₂H₂N₂S₂]⁺ | NH₃ | 115.9681 | Loss of ammonia |

| [CHN₂S₂]⁺ | CH₃N | 104.9528 | Ring fragmentation and loss of methylamine (B109427) radical |

| [H₂N₂S]⁺ | C₂H₂S | 75.9834 | Ring cleavage |

Ion Mobility-Mass Spectrometry for Isomeric Differentiation of this compound Derivatives

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds another dimension of separation to traditional mass spectrometry. It separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution, which are collectively represented by their rotationally averaged collision cross-section (CCS). This makes IM-MS particularly valuable for differentiating between isomers (compounds with the same molecular formula but different structures) that are indistinguishable by mass spectrometry alone.

For derivatives of this compound, IM-MS could be instrumental in distinguishing between:

Positional Isomers: If a substituent is added to the parent molecule, IM-MS could separate isomers where the substituent is located on the amino group versus on a nitrogen atom within the dithiazole ring. These isomers would have identical masses but different three-dimensional structures, leading to distinct drift times and CCS values.

Tautomeric Forms: Heterocyclic amines can exist in different tautomeric forms (e.g., amino vs. imino). If these tautomers are stable enough to exist as distinct species in the gas phase, IM-MS could potentially separate them.

Structural Isomers: IM-MS can differentiate between derivatives of 1,2,4-dithiazole and other isomeric heterocyclic cores, such as 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) derivatives. Studies on isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles have shown that ESI-MS/MS can be used to identify isomers and even simulate their interconversion. nih.gov The addition of ion mobility would provide an orthogonal layer of data to further confirm these distinctions.

The combination of high-resolution mass data with CCS values from ion mobility provides a higher degree of confidence in compound identification and structural characterization, especially in complex mixtures or when reference standards are unavailable.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dictated by electronic transitions within its chromophoric system, which comprises the 1,2,4-dithiazole ring conjugated with the amino group. The spectrum would likely exhibit characteristic absorption bands corresponding to:

π → π transitions:* These high-energy transitions typically occur in the short-wavelength UV region (around 200-280 nm) and are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the heterocyclic system.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and sulfur atoms) to a π* antibonding orbital. They are generally lower in energy and have lower molar absorptivity than π → π* transitions, often appearing as a shoulder or a distinct band at longer wavelengths (e.g., >280 nm).

Studies on related heterocyclic compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) and various 1,3,4-thiadiazole derivatives show that the absorption maxima and molar absorptivity are sensitive to solvent polarity and pH. rsc.org For instance, protonation or deprotonation of the molecule can significantly alter the electronic structure and thus shift the absorption bands (solvatochromism).

Emission (Fluorescence) Spectroscopy

Many aromatic and heterocyclic amines exhibit fluorescence, which is the emission of light upon relaxation from an excited electronic state to the ground state. While specific fluorescence data for this compound is not available, its potential fluorescent properties can be inferred. The presence of the amino group (an electron-donating group) conjugated with the heterocyclic ring could facilitate an intramolecular charge transfer (ICT) character in the excited state, which is often associated with fluorescence.

The fluorescence properties, including the emission wavelength (Stokes shift) and quantum yield, would be highly dependent on environmental factors:

Solvent Polarity: In polar solvents, molecules with ICT character often show a red-shift (bathochromic shift) in their emission spectrum due to the stabilization of the more polar excited state.

Molecular Aggregation: In some cases, aggregation of molecules at high concentrations can lead to changes in fluorescence, such as quenching or the appearance of new emission bands (excimer formation). nih.govnih.govresearchgate.net

pH: Changes in pH can protonate or deprotonate the molecule, leading to different emitting species with distinct fluorescence characteristics.

Spectroscopic studies of similar structures, such as substituted 1,3,4-thiadiazoles, have reported dual fluorescence effects, where two distinct emission bands are observed under specific conditions, often related to conformational changes or excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net Whether this compound exhibits such complex photophysical behavior would require dedicated experimental investigation.

Table 2: Typical Spectroscopic Properties of Related Amino-Substituted Heterocyclic Compounds

| Compound Class | Absorption Maxima (λ_max) | Emission Characteristics | Reference |

|---|---|---|---|

| Amino-1,3,4-thiadiazoles | ~280-350 nm | Often fluorescent; can exhibit dual fluorescence and solvatochromism. | nih.govnih.govresearchgate.net |

| Amino-1,2,4-triazoles | UV region | Can be fluorescent; properties are sensitive to solvent and pH. | rsc.org |

Reactivity, Coordination Chemistry, and Supramolecular Assembly of 3h 1,2,4 Dithiazol 5 Amine

Electrophilic and Nucleophilic Reactions of the 3H-1,2,4-Dithiazol-5-amine Core

The reactivity of the this compound core is characterized by the presence of multiple nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions. The exocyclic amino group and the sulfur atoms of the dithiazole ring are primary sites for nucleophilic attack, while the carbon atoms of the ring can act as electrophilic centers.

Electrophilic Reactions:

The amino group of this compound can readily react with various electrophiles. For instance, aminomethylation of xanthane hydride with primary amines and formaldehyde (B43269) has been shown to yield derivatives of the 3,7-dihydro-5H- rsc.orgnih.govnih.gov-dithiazolo[4,3-a] rsc.orgnih.govtriazine heterocyclic system, albeit in low yields. nih.gov Another notable reaction is with dicyandiamide, which results in the formation of thioammeline (B3057116) (4,6-diamino-1,3,5-triazine-2(5Н)-thione). nih.gov

Acylation reactions are also possible. While specific studies on the acetylation of this compound are not extensively documented, by analogy with the structurally similar 5-amino-1H- rsc.orgnih.govnih.govtriazole, reactions with acetylating agents like acetyl chloride or acetic anhydride (B1165640) are expected to occur. In the case of 5-amino-1H- rsc.orgnih.govnih.govtriazole, mono- and diacetylated products can be formed, with the reaction conditions influencing the degree and regioselectivity of acetylation. researchgate.net

Nucleophilic Reactions:

The this compound molecule is well-known for its role as a sulfur transfer agent, particularly in the synthesis of oligonucleotide phosphorothioates. researchgate.net This reactivity stems from the nucleophilic character of the sulfur atoms in the dithiazole ring. The reaction mechanism involves the nucleophilic attack of a phosphorus(III) species on one of the sulfur atoms of the dithiazole ring. researchgate.net

The dithiazole ring itself can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. In related 1,2,3-dithiazole systems, nucleophilic attack at a sulfur atom can initiate an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to the formation of new heterocyclic systems. nih.gov While specific examples for this compound are not detailed, similar reactivity patterns can be anticipated.

Acid-Base Properties and Prototropic Equilibria of this compound

The acid-base properties of this compound are governed by the presence of both acidic and basic functional groups. The amino group can be protonated, while the N-H proton on the dithiazole ring can be deprotonated. The molecule exists in a tautomeric equilibrium between the amino-thione and the imino-thiol forms.

Prototropic Equilibria:

The thione-thiol tautomerism is a common feature in heterocyclic compounds containing a thioamide moiety. In the case of this compound, the equilibrium is between the 5-amino-3H-1,2,4-dithiazole-3-thione and the 5-imino-3H-1,2,4-dithiazole-3-thiol forms. Computational studies on analogous 4-amino-5-aryl-1,2,4-triazole-3(2H)-thiones suggest that in the gas phase and aprotic solvents, the thione tautomer is generally more stable. jcchems.com However, in polar protic solvents, the thiol tautomer can become more predominant. jcchems.com The exact equilibrium position for this compound will depend on factors such as the solvent, temperature, and pH. jocpr.com

Studies on similar 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using HPLC-MS have shown the simultaneous presence of both thione and thiol tautomers in solution, with the thione form being the major component. empbiotech.com

Acid-Base Equilibria:

The pKa values of this compound have not been extensively reported. However, by analogy with other nitrogen-containing heterocycles, the amino group is expected to have a pKa in the range typical for aromatic amines, while the N-H proton of the dithiazole ring will have a pKa characteristic of a weak acid. For comparison, the pKa of the conjugate acid of pyridine (B92270) is 5.2, while imidazole (B134444) has a pKa of 6.95. nih.gov The acidity of the N-H proton in the dithiazole ring is influenced by the electron-withdrawing nature of the heterocyclic system. The position of the acid-base equilibrium can be predicted using the pKa values of the reacting species. sunway.edu.my

| Compound/Functional Group | Estimated pKa Range | Reference Analogy |

| Protonated Amino Group | 2-5 | Aromatic Amines |

| Dithiazole N-H | 8-10 | Thioamides/Heterocyclic N-H |

Coordination Chemistry of this compound with Transition Metals

The presence of multiple heteroatoms with lone pairs of electrons, specifically nitrogen and sulfur, makes this compound a potential ligand for coordination with transition metal ions. The coordination can occur through various binding modes, leading to the formation of metal complexes with diverse structures and properties.

Ligand Binding Modes and Spectroscopic Signatures of this compound Metal Complexes

While the coordination chemistry of this compound itself is not extensively documented, insights can be gained from studies on structurally related ligands. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom of the triazole ring. scholarsresearchlibrary.com Similarly, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives have been shown to coordinate to metal ions.

Based on its structure, this compound can potentially act as a monodentate, bidentate, or bridging ligand.

Monodentate coordination: Through the exocyclic amino nitrogen or one of the sulfur atoms.

Bidentate chelation: Through the amino nitrogen and the endocyclic nitrogen at position 4, or through the thione sulfur and the endocyclic nitrogen at position 4.

Bridging coordination: Linking two or more metal centers.

The formation of metal complexes can be monitored by various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion is expected to cause shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, a shift in the ν(N-H) stretching frequency of the amino group and the ν(C=S) stretching frequency of the thione group would indicate their involvement in coordination. In complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, the disappearance of the ν(S-H) band upon complexation confirms the deprotonation and coordination of the thiol group. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide information about the binding sites.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion.

| Spectroscopic Technique | Expected Changes Upon Coordination |

| IR Spectroscopy | Shifts in ν(N-H), ν(C=N), and ν(C=S) bands. Appearance of new ν(M-N) and ν(M-S) bands. |

| NMR Spectroscopy | Changes in the chemical shifts of ligand protons and carbons. |

| UV-Visible Spectroscopy | Appearance of d-d transition bands and charge-transfer bands. |

Catalytic Activity of Metal Complexes Incorporating this compound

There is currently a lack of specific research on the catalytic activity of metal complexes incorporating this compound. However, transition metal complexes with ligands containing sulfur and nitrogen donor atoms, such as thiosemicarbazones and other thiazole (B1198619)/thiadiazole derivatives, have demonstrated significant catalytic activity in various organic transformations. rsc.org These complexes have been employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. rsc.org

The catalytic potential of such complexes is often attributed to the ability of the metal center to cycle between different oxidation states and the electronic and steric influence of the surrounding ligands. scholarsresearchlibrary.com Given the structural similarities, it is plausible that metal complexes of this compound could also exhibit catalytic properties, representing a promising area for future research.

Supramolecular Self-Assembly of this compound Derivatives

The presence of hydrogen bond donors (N-H) and acceptors (N, S) in the this compound structure makes it an excellent building block for the construction of supramolecular architectures through non-covalent interactions.

Hydrogen Bonding and Halogen Bonding Networks in this compound Architectures

Hydrogen Bonding:

Hydrogen bonding plays a crucial role in the solid-state structures of derivatives of this compound. Crystal structure analyses of salts of N-aryl substituted 5-amino-3H-1,2,4-dithiazol-3-iminium have revealed extensive networks of charge-assisted hydrogen bonds. nih.gov In the crystal structure of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, amino-N—H⋯Cl⁻ hydrogen bonds lead to the formation of helical chains. nih.gov These chains are further interconnected by iminium-N⁺—H⋯Cl⁻ hydrogen bonds, resulting in a three-dimensional architecture. nih.gov

The ability to form robust hydrogen-bonded networks is a key aspect of crystal engineering, allowing for the design of materials with specific solid-state properties.

| Hydrogen Bond Type | Donor | Acceptor | Resulting Supramolecular Motif |

| N-H···Cl⁻ | Amino N-H, Iminium N-H | Chloride ion | Helical and zigzag chains, 3D networks |

| O-H···Cl⁻, O-H···O | Water | Chloride ion, Water | Layered structures |

Halogen Bonding:

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.gov Sulfur atoms, particularly the sp²-hybridized sulfur of a thione group, are known to act as effective halogen bond acceptors. rsc.org While specific studies on halogen bonding involving this compound are scarce, the presence of the thione group suggests its potential to participate in such interactions.

In related iodinated dithiole-2-thiones and thiazole-2-thiones, C=S⋯I halogen bonding interactions have been observed in the solid state. rsc.org These interactions, along with weaker C-H⋯I and C-H⋯S hydrogen bonds, play a significant role in directing the crystal packing. rsc.org Given these precedents, it is conceivable that derivatives of this compound could form co-crystals with halogen bond donors, leading to novel supramolecular assemblies.

Crystal Engineering Principles Applied to this compound

The application of crystal engineering principles to this compound and its derivatives focuses on understanding and controlling the intermolecular interactions that dictate the formation of their solid-state structures. The inherent hydrogen bonding capabilities of the amino group, coupled with the electronic properties of the dithiazole ring, provide a foundation for constructing predictable supramolecular assemblies. Research into the crystal structures of related compounds, such as 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, offers significant insights into the non-covalent interactions that govern the crystal packing of this class of molecules.

The primary tool in the crystal engineering of these dithiazole derivatives is the strategic use of hydrogen bonding. The amino group (—NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the heterocyclic ring can act as acceptors. In the case of the iminium salts, the presence of a counter-ion, such as chloride (Cl⁻), introduces a strong hydrogen bond acceptor, leading to the formation of robust, charge-assisted hydrogen bonds. nih.gov These interactions are crucial in the formation of well-defined, three-dimensional architectures. nih.gov

In the crystal structure of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride, two types of charge-assisted hydrogen bonds, amino-N—H⋯Cl⁻ and iminium-N⁺—H⋯Cl⁻, are pivotal in establishing the supramolecular assembly. nih.gov The amino-N—H⋯Cl⁻ interactions give rise to helical chains that propagate along the crystallographic a-axis, generated by 2₁ screw symmetry. These helical chains are then interconnected by the iminium-N⁺—H⋯Cl⁻ hydrogen bonds, which form chains along the researchgate.net direction, ultimately constructing a complex three-dimensional network. nih.gov

The introduction of a solvent molecule, such as water, can further modify the hydrogen bonding patterns. In the hydrated salt of the 4-chlorophenyl derivative, water molecules participate in the hydrogen-bonding network, linking chains together. This is achieved through charge-assisted water-O—H⋯Cl⁻ and water-O—H⋯O(water) hydrogen bonds, which form layers. These layers are then connected by charge-assisted iminium-N⁺—H⋯O(water) hydrogen bonds to generate the final three-dimensional packing. nih.gov The amino-N—H⋯Cl⁻ interactions in this hydrated structure lead to the formation of zigzag chains, in contrast to the helical chains observed in the anhydrous phenyl derivative. nih.gov

These findings demonstrate that the principles of crystal engineering can be effectively applied to the this compound framework. By modifying substituents and introducing different counter-ions or solvent molecules, it is possible to systematically alter the hydrogen bonding motifs and, consequently, the resulting supramolecular architecture.

Detailed Research Findings

The structural analysis of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride and its hydrated 4-chlorophenyl analogue provides concrete examples of these crystal engineering principles.

Table 1: Selected Geometric Parameters (Å, °) for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride

| Parameter | Bond Length (Å) / Angle (°) |

| S—S | 2.0531 (9) |

| S—C(amino) | 1.742 (2) |

| S—C(imino) | 1.735 (2) |

| C(amino)—N(amino) | 1.321 (3) |

| C(amino)—N(ring) | 1.349 (3) |

| C(imino)—N(ring) | 1.328 (3) |

| C(imino)—N(phenyl) | 1.326 (3) |

| Dihedral Angle (Dithiazole/Phenyl) | 9.05 (12) |

Data sourced from crystallographic studies of 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for 5-amino-N-phenyl-3H-1,2,4-dithiazol-3-iminium chloride

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(amino)—H···Cl⁻ | 0.83 (3) | 2.45 (3) | 3.270 (2) | 171 (3) |

| N(amino)—H···Cl⁻ | 0.87 (3) | 2.50 (3) | 3.310 (2) | 156 (3) |

| N⁺(imino)—H···Cl⁻ | 0.88 (3) | 2.22 (3) | 3.097 (2) | 173 (3) |

D = Donor atom, A = Acceptor atom. Data illustrates the charge-assisted hydrogen bonds forming the crystal structure. nih.gov

Preclinical Biological Activity and Mechanistic Insights of 3h 1,2,4 Dithiazol 5 Amine

Target Identification and Molecular Interaction Studies of 1,2,4-Dithiazole and Thiadiazole Derivatives

Receptor Binding Assays for 1,2,4-Thiadiazole (B1232254) Scaffolds

Derivatives of the 1,2,4-thiadiazole scaffold have been investigated for their affinity to various receptors. Notably, certain analogues have demonstrated potent and selective antagonism at human adenosine (B11128) A3 receptors. nih.gov

In a study exploring structure-activity relationships, N-(3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide was identified as a high-affinity antagonist for the human adenosine A3 receptor. Molecular modeling suggested that the 1,2,4-thiadiazole ring plays a crucial role in the binding interaction. Specifically, the nitrogen atom of the thiadiazole ring is proposed to form a hydrogen bond with the S1815.42 residue in the receptor's binding pocket. This interaction, along with others, is believed to contribute to the high affinity and selectivity for the A3 receptor subtype. nih.gov

| Compound | Receptor | Binding Affinity (Ki) |

| N-(3-Phenyl- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Human Adenosine A3 | 2.3 nM |

| N-(3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Human Adenosine A3 | 0.79 nM |

| N-(2-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl)-acetamide | Human Adenosine A3 | 4.7 µM |

Enzyme Inhibition and Activation Profiles of 1,2,4-Thiadiazole Analogues

The 1,2,4-thiadiazole core has been identified as a key structural feature in the development of enzyme inhibitors. A notable example is the investigation of 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogues as covalent inhibitors of the 3C-like protease (3CLpro) of SARS-CoV-2. nih.gov

These compounds have demonstrated inhibitory activity at submicromolar concentrations. The proposed mechanism of action involves the covalent binding of the inhibitor to the catalytic cysteine residue (Cys145) in the active site of the enzyme. This binding is thought to occur through a ring-opening metathesis reaction of the 1,2,4-thiadiazole ring, which acts as a warhead. nih.gov This highlights the potential of the 1,2,4-thiadiazole scaffold in the design of covalent enzyme inhibitors.

| Compound Series | Target Enzyme | IC50 Range |

| 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogues | SARS-CoV-2 3CLpro | 0.118 to 0.582 µM |

In Vitro Biological Screening of 1,2,4-Dithiazole and Related Heterocycles

Antimicrobial Activity of 1,2,4-Triazole (B32235) and 1,3,4-Thiadiazole (B1197879) Derivatives against Bacterial and Fungal Strains (In Vitro)

While specific data on 3H-1,2,4-Dithiazol-5-amine is limited, extensive research on related 1,2,4-triazole and 1,3,4-thiadiazole derivatives has demonstrated their potential as antimicrobial agents. These compounds have been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com

One study reported the synthesis of novel 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives and their evaluation against several bacterial strains. Certain compounds displayed notable activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles also showed significant activity against Gram-positive bacteria. mdpi.com

| Compound Class | Bacterial Strain | MIC Range (µg/mL) |

| 1,2,4-Triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63–250 |

| Staphylococcus aureus ATCC 25923 | 31.25–250 | |

| 1,3,4-Thiadiazole derivatives | Bacillus subtilis ATCC 6633 | 15.63–250 |

| Micrococcus luteus ATCC 10240 | 125–250 |

Antiviral Mechanisms of Action of 1,2,4-Thiadiazole and 1,2,4-Triazole Derivatives in Cell Culture Models

The antiviral potential of thiadiazole and triazole derivatives has been a subject of considerable research. While the precise mechanisms for many of these compounds are still under investigation, some insights have been gained. For instance, as mentioned previously, 2,3,5-substituted nih.govnih.govnih.gov-thiadiazoles have been identified as inhibitors of the SARS-CoV-2 3C-like protease, an enzyme essential for viral replication. nih.gov One of these compounds, designated 6g, demonstrated potent antiviral activity in cell-based assays with an EC50 value of 7.249 µM. nih.gov

Furthermore, various 1,2,4-triazole derivatives have been evaluated for their antiviral activity against a broad spectrum of DNA and RNA viruses, including influenza A, herpes simplex virus, and HIV. nih.gov The fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings has also been explored, with some of these hybrid molecules showing anti-HIV-1 effects. nih.gov

Antiproliferative and Cytotoxicity Studies of 1,2,4-Thiadiazole and Fused Triazolo-Thiadiazole Derivatives in Cancer Cell Lines (In Vitro)

A significant body of research has focused on the anticancer properties of 1,2,4-thiadiazole and related heterocyclic systems. These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

A novel series of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivatives was synthesized and evaluated for anticancer activity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines. Several of these compounds exhibited potent activity, with IC50 values in the low micromolar to nanomolar range, in some cases surpassing the efficacy of the standard drug etoposide (B1684455). nih.gov

Similarly, 3,6-disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles have shown significant cytostatic and cytotoxic effects in human colorectal cancer cell lines (DLD-1, HT-29, and LoVo). These compounds were found to be more potent than etoposide in these cell lines and exhibited lower activity in non-tumorigenic cells, suggesting a degree of selectivity. nih.gov

| Compound Series | Cancer Cell Line | IC50 Range (µM) |

| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles | MCF-7 (Breast) | 0.10 ± 0.084 to 11.5 ± 6.49 |

| MDA MB-231 (Breast) | 0.98 ± 0.091 to 8.91 ± 4.21 | |

| A549 (Lung) | 0.87 ± 0.065 to 9.87 ± 3.42 | |

| DU-145 (Prostate) | 0.45 ± 0.065 to 10.1 ± 2.43 | |

| 3,6-Disubstituted 1,2,4-triazolo[3,4-b]thiadiazoles | DLD-1 (Colorectal) | GI50: 1.1-1.9 |

| HT-29 (Colorectal) | GI50: 0.9-2.1 | |

| LoVo (Colorectal) | GI50: 1.2-1.9 |

Immunomodulatory Effects of this compound in Cellular Systems

There is currently no scientific literature available detailing the immunomodulatory effects of this compound in cellular systems. Investigations into how this compound may interact with or modulate the function of immune cells such as lymphocytes, macrophages, or dendritic cells have not been reported. Consequently, its potential to act as an immunosuppressant or immunostimulant is unknown.

For context, some derivatives of the related 1,2,4-dithiazolidine (B12644510) and 1,3,4-thiadiazole structures have been synthesized and tested for immunomodulating properties, with some demonstrating immunostimulatory activity or the ability to modulate cytokine expression. nih.govnih.gov However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

A search of the scientific literature yielded no specific Structure-Activity Relationship (SAR) studies for this compound derivatives. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues. The absence of such studies indicates that the exploration of this chemical scaffold for therapeutic potential is at a very nascent stage, if undertaken at all.

SAR studies have been conducted on other classes of thiazole (B1198619) and thiadiazole derivatives, providing insights into the structural requirements for activities such as Itk inhibition or antiproliferative effects. nih.govekb.eg

No data is available regarding the ligand efficiency (LE) or lipophilic efficiency (LipE) of this compound analogues. These metrics are important in drug discovery for optimizing the binding affinity of a ligand to its target in relation to its size and lipophilicity. Without target identification and binding affinity data, these parameters cannot be calculated.

There are no published pharmacophore models or Quantitative Structure-Activity Relationship (QSAR) studies specifically for this compound. Pharmacophore modeling helps to identify the essential structural features required for biological activity, while QSAR studies provide mathematical models to predict the activity of new analogues. The lack of such computational studies further underscores the unexplored nature of this compound's biological potential.

QSAR studies have been performed on other heterocyclic structures like 1,2,4-oxadiazole (B8745197) and 1,3-dithiolane (B1216140) derivatives, aiding in the optimization of their respective biological activities. nih.govresearchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for this compound Analogues (In Silico and In Vitro models)

There is no available information from either in silico predictions or in vitro models on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound or its analogues. ADME studies are fundamental to assessing the drug-like properties of a compound and its potential for bioavailability and safety.

For other classes of compounds, such as certain 1,3,4-thiadiazole derivatives, in silico and in vitro ADME studies have been conducted to predict their pharmacokinetic profiles. nih.govnih.govacs.org These studies, however, are not applicable to the compound of interest.

Advanced Materials Science Applications of 3h 1,2,4 Dithiazol 5 Amine

Incorporation of 3H-1,2,4-Dithiazol-5-amine into Functional Polymers

The integration of the 3H-1,2,4-dithiazole moiety into polymer structures can impart unique functionalities. The amine group provides a reactive site for polymerization or for grafting onto existing polymer backbones. A closely related compound, 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT), which shares the core dithiazole amine structure, has been utilized as a highly efficient sulfur-transfer reagent in the solid-phase synthesis of oligonucleotide phosphorothioates. researchgate.net In this process, ADTT is attached to a polymer resin support, demonstrating the compatibility of the dithiazole ring system with polymerization and polymer functionalization protocols. researchgate.net

By incorporating this compound as a monomer or a pendant group, functional polymers can be designed with specific properties:

Enhanced Thermal Stability: Heterocyclic rings, particularly those containing sulfur and nitrogen, are known to enhance the thermal stability of polymer chains.

Metal Coordination: The nitrogen and sulfur atoms in the dithiazole ring can act as ligands, allowing the polymer to chelate with metal ions. This property is useful for applications in catalysis, water remediation, and the development of antimicrobial materials.

Cross-linking Sites: The amine group and the dithiazole ring itself can serve as sites for cross-linking, enabling the formation of robust polymer networks and hydrogels.

The reactivity of the amine group allows for its incorporation into various polymer types, including polyamides, polyimides, and polyurethanes, through standard condensation polymerization techniques.

Optoelectronic Properties of Materials Containing this compound

While direct studies on the optoelectronic properties of this compound are limited, the characteristics of analogous sulfur- and nitrogen-containing heterocyclic compounds provide valuable insights. nih.govrsc.org Materials based on heterocycles like thiazolo[5,4-d]thiazole (B1587360) (TTz) and 1,2,4-triazoles exhibit promising photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

These properties stem from their extended π-conjugated systems, which facilitate electron delocalization. The key potential optoelectronic characteristics of materials containing the 3H-1,2,4-dithiazole moiety include:

Luminescence: Derivatives can be designed to exhibit fluorescence or phosphorescence, with emission wavelengths tunable by modifying substituents on the dithiazole ring. nih.gov

Semiconductivity: The presence of heteroatoms and potential for intermolecular π-π stacking can facilitate charge transport, a critical property for semiconductor applications. researchgate.net

Non-linear Optical (NLO) Properties: The asymmetric charge distribution within the molecule, particularly when functionalized with electron-donating (amine) and electron-withdrawing groups, can lead to significant NLO activity. researchgate.net

The following table summarizes the optoelectronic properties of related heterocyclic compounds, suggesting the potential for materials based on this compound.

| Heterocyclic System | Property | Potential Application |

| 4H-1,2,4-Triazole Derivatives | High Fluorescence Quantum Yield nih.gov | Organic Light-Emitting Diodes (OLEDs) |

| Thiazolo[5,4-d]thiazole (TTz) | High Thermal Stability, Tunable Fluorescence rsc.org | Solid-State Lighting, Optical Sensors |

| 1,3,4-Oxadiazole Derivative | Semiconductor Behavior, High Hyperpolarizability researchgate.net | Optoelectronic Devices, Non-linear Optics |

This table presents data from related compounds to infer the potential properties of this compound-based materials.

Chemo- and Biosensor Development Utilizing this compound

The structure of this compound is well-suited for the development of chemical sensors and biosensors. The combination of nitrogen and sulfur heteroatoms provides effective coordination sites for detecting metal ions, while the amine group offers a convenient handle for immobilizing the molecule onto sensor surfaces or for linking to biological recognition elements.

Chemosensors for Metal Ions: Fluorescent chemosensors incorporating heterocyclic units like 1,3,4-thiadiazole (B1197879) have demonstrated high selectivity for metal ions such as Al³⁺ and Zn²⁺. mdpi.com The dithiazole ring in this compound could similarly act as a recognition unit, where binding to a target metal ion would induce a change in its fluorescence or absorption spectrum.

Electrochemical Sensors: The amine group can be used to covalently attach the molecule to electrode surfaces (e.g., graphite (B72142), gold). For instance, 5-amino-2-mercapto-1,3,4-thidiazole has been used to modify graphite electrodes for the electrochemical analysis of DNA. researchgate.net This modified surface can then be used to detect analytes through techniques like voltammetry or impedance spectroscopy.

Biosensors: The amine functionality allows for the straightforward conjugation of biomolecules such as enzymes, antibodies, or nucleic acids. This would enable the development of highly specific biosensors where the dithiazole moiety acts as a signal transducer, reporting on the biological binding event.

| Sensor Type | Target Analyte | Proposed Detection Principle |

| Fluorescent Chemosensor | Heavy Metal Ions (e.g., Al³⁺, Zn²⁺) | Change in fluorescence intensity or wavelength upon coordination with the dithiazole ring. mdpi.com |

| Electrochemical Sensor | DNA, Small Molecules | Immobilization on an electrode surface, with detection via changes in current or impedance upon analyte binding. researchgate.net |

| Optical Biosensor | Proteins, Pathogens | Covalent attachment of antibodies to the amine group; detection via surface plasmon resonance (SPR) or fluorescence. |

This table outlines potential sensor applications based on the functional groups of this compound and principles from related sensor systems.

Self-Healing Materials and Responsive Systems Based on this compound Derivatives

A key area of interest in modern materials science is the creation of polymers that can autonomously repair damage, thereby extending their lifespan and improving safety. nih.gov The 3H-1,2,4-dithiazole ring contains a disulfide (S-S) bond, which is a dynamic covalent bond. This feature makes its derivatives promising candidates for the design of self-healing and responsive materials.

The self-healing mechanism would likely rely on the reversible cleavage and reformation of the disulfide bond within the dithiazole ring.

Dynamic Covalent Chemistry: Under an external stimulus such as heat or UV light, the S-S bond can break, and the ring can open. Upon removal of the stimulus, the bond can reform, potentially across the interface of a crack, thus healing the material. This type of reversible chemistry is a cornerstone of intrinsic self-healing polymer systems. rsc.org

Stimuli-Responsive Systems: Polymers incorporating these dithiazole derivatives could be designed to respond to specific triggers. For example, the ring-opening reaction could be initiated by a change in pH or the presence of a specific chemical reducing agent. This could lead to materials that change their shape, solubility, or mechanical properties on demand.

While self-healing systems based specifically on the 3H-1,2,4-dithiazole ring are still a nascent area of research, the well-established principles of disulfide-based dynamic chemistry provide a strong foundation for their future development. nih.govrsc.org

Surface Functionalization of Nanomaterials with this compound

Modifying the surface of nanomaterials is crucial for improving their stability, dispersibility, and functionality for specific applications. nih.govnih.gov this compound is an excellent candidate for surface functionalization due to its versatile chemical handles.

Amine Group Reactivity: The primary amine group can readily react with various functional groups often present or introduced onto nanomaterial surfaces, such as carboxylic acids (to form amide bonds), epoxides (via ring-opening), and isocyanates (to form urea (B33335) linkages). nih.gov This allows for the stable, covalent attachment of the dithiazole moiety to a wide range of nanomaterials, including silica (B1680970) nanoparticles, carbon nanotubes, and graphene oxide. nih.gov

Sulfur Atom Affinity: The sulfur atoms within the dithiazole ring exhibit a strong affinity for noble metal surfaces. This allows for the direct chemisorption of this compound onto gold (Au) or silver (Ag) nanoparticles, forming a stable self-assembled monolayer. nih.gov

This surface functionalization can impart new properties to the nanomaterials, such as improved biocompatibility or the ability to bind specific biological targets for applications in nanomedicine and bioimaging. nih.govmdpi.com

| Nanomaterial | Surface Group | Functionalization Chemistry |

| Gold Nanoparticles (AuNPs) | Gold Surface | Direct chemisorption via Au-S bonds. nih.gov |

| Silica Nanoparticles (SiO₂) | Silanol (-OH) | Silanization followed by reaction with the amine group. |

| Graphene Oxide (GO) | Carboxylic Acid (-COOH), Epoxy | Amide bond formation or epoxy ring-opening with the amine group. nih.gov |

| Iron Oxide Nanoparticles (Fe₃O₄) | Hydroxyl (-OH) | Functionalization with linkers (e.g., carboxylic acids) that react with the amine group. mdpi.com |

This table details potential strategies for functionalizing various nanomaterial surfaces with this compound.

Future Perspectives and Emerging Research Avenues for 3h 1,2,4 Dithiazol 5 Amine

Exploration of Novel and Unconventional Synthetic Routes to 3H-1,2,4-Dithiazol-5-amine

While this compound is commercially available, the exploration of novel and unconventional synthetic routes remains a compelling area for future research. Current large-scale production methods are established, but developing more efficient, sustainable, and versatile synthetic strategies could broaden its accessibility and utility. Future research could focus on several promising avenues:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis from simple, readily available precursors could represent a significant advancement. MCRs offer benefits in terms of atom economy, reduced waste, and operational simplicity. A hypothetical MCR could involve the reaction of a cyanide source, a sulfur source like carbon disulfide, and an amine under catalytic conditions to assemble the dithiazole core in a single step.

Ring Transformation Strategies: The conversion of other heterocyclic systems into the 1,2,4-dithiazole ring is a plausible and underexplored strategy. For instance, research has shown the synthesis of 1,2,4-dithiazole derivatives from 1,2,4-thiadiazoles in the presence of carbon disulfide. Adapting such ring transformation methodologies could provide new pathways to this compound and its derivatives.

Flow Chemistry Synthesis: Continuous flow processes offer enhanced control over reaction parameters (temperature, pressure, reaction time), improved safety for handling reactive intermediates, and potential for streamlined scale-up. Developing a flow synthesis protocol for this compound could lead to higher purity, better yields, and a more automated production process.

Catalytic Approaches: The investigation of novel catalysts, such as transition metal complexes or organocatalysts, could enable milder reaction conditions and improved efficiency. Catalysis could facilitate key bond-forming steps, such as C-S or S-S bond formation, which are central to the construction of the dithiazole ring.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Multicomponent Reaction | Cyanamide, Carbon Disulfide, Ammonia (B1221849) | High atom economy, operational simplicity, reduced waste | Catalyst screening, reaction optimization |

| Ring Transformation | Substituted 1,2,4-Thiadiazoles, CS₂ | Utilizes existing heterocyclic scaffolds | Exploration of diverse starting heterocycles, mechanistic studies |

| Flow Chemistry | To be determined based on optimized batch reaction | Enhanced safety, precise process control, scalability | Reactor design, optimization of flow parameters |

| Novel Catalysis | Simple sulfur and nitrogen sources | Milder reaction conditions, higher efficiency, selectivity | Development of novel organo- or metal-catalysts |

Advanced Applications of this compound in Interdisciplinary Research

The future utility of this compound extends far beyond its current role. Its unique structure, featuring a reactive disulfide bond and functionalizable amino group, makes it a promising candidate for a variety of interdisciplinary applications.

Medicinal Chemistry: Sulfur-containing heterocycles are a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. bookpi.orgopenmedicinalchemistryjournal.com The 1,2,4-dithiazole scaffold, in particular, has been noted as a pharmacophore for designing inhibitors that target cysteine residues in proteins. Future research should involve the systematic screening of this compound and its derivatives for various biological activities. Its potential as a building block for creating libraries of novel compounds for drug discovery is a significant opportunity.

Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. Heterocyclic compounds are well-represented in agrochemicals. Preliminary studies and the known bioactivity of related sulfur-nitrogen heterocycles suggest that this compound derivatives could be explored for fungicidal, herbicidal, or insecticidal properties. Research has indicated its potential as a moderately active antidote for the herbicide 2,4-D and as a weak plant growth regulator.

Materials Science: The compound's high sulfur content and stable heterocyclic structure make it an interesting candidate for materials science applications. It could be investigated as a vulcanizing agent in polymer chemistry or as a precursor for sulfur-rich polymers with unique optical or electronic properties. Furthermore, studies have shown that Xanthane Hydride can act as an effective corrosion inhibitor for carbon steel in neutral aqueous environments, opening avenues for its use in protective coatings and materials preservation.

Supramolecular Chemistry: The amino and thione groups on the molecule offer sites for hydrogen bonding and coordination with metal ions. This suggests potential applications in the design of novel supramolecular architectures, metal-organic frameworks (MOFs), or sensors for specific analytes.

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Antifungal, Antibacterial, Anticancer Agents | Sulfur-nitrogen heterocycles are privileged scaffolds in drug discovery. |

| Agrochemicals | Fungicides, Herbicides, Plant Growth Regulators | Known bioactivity of related compounds; preliminary data on herbicide antidote activity. |

| Materials Science | Corrosion Inhibitor, Polymer Additive | High sulfur content; demonstrated efficacy in protecting carbon steel. |

| Synthetic Chemistry | Heterocyclic Building Block | Reactive sites allow for further chemical modification and construction of fused ring systems. |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research and can significantly accelerate the exploration of this compound.

Retrosynthesis Prediction: One of the major hurdles in exploring novel derivatives is designing viable synthetic pathways. AI-powered retrosynthesis tools, which often utilize deep learning and transfer learning, can predict synthetic routes for complex or uncommon heterocyclic molecules. google.comnih.govunileon.es By training these models on vast reaction databases, they can propose novel and unconventional disconnections, helping chemists to devise innovative syntheses for new this compound derivatives that are not accessible through traditional methods.

Property and Bioactivity Prediction: ML models can be trained to predict the physicochemical properties, biological activities, and toxicity (ADMET) of molecules from their structure. acs.orgempbiotech.com This allows for the in silico screening of virtual libraries of this compound derivatives for specific applications. For example, a quantitative structure-activity relationship (QSAR) model could be developed to identify derivatives with high potential as antifungal agents or corrosion inhibitors, thereby prioritizing synthetic efforts on the most promising candidates.

Optimization of Existing Applications: In its primary role in oligonucleotide synthesis, AI can optimize the process. Deep learning platforms are being developed to design and optimize antisense oligonucleotides for improved efficacy and reduced toxicity. bookpi.org Furthermore, ML algorithms can be used to optimize the reaction conditions of the sulfurization step itself, potentially leading to higher yields, reduced reagent consumption, and a more cost-effective synthesis of therapeutic oligonucleotides.

| AI/ML Application | Specific Task for this compound | Expected Outcome |

| Retrosynthesis Planning | Predict novel synthetic routes to the core scaffold and its derivatives. | Discovery of more efficient and versatile synthetic methods. |

| Property Prediction | Screen virtual libraries for potential biological activity (e.g., antifungal, anticancer). | Identification of new lead compounds for drug and agrochemical discovery. |

| Process Optimization | Optimize sulfurization reaction conditions in oligonucleotide synthesis. | Improved efficiency and cost-effectiveness of therapeutic oligonucleotide production. |

Challenges and Opportunities in the Comprehensive Academic Study of this compound

Despite its potential, the comprehensive academic study of this compound faces several challenges that also represent significant opportunities for future research.

Challenges:

Limited Synthetic Repertoire: The academic literature lacks a diverse range of synthetic methods specifically for this compound and its derivatives, which has constrained the exploration of its structure-activity relationships.

Narrow Application Focus: The overwhelming focus on its role as a sulfurizing agent has led to the neglect of other potential applications in different fields of chemistry and biology.

Stability and Reactivity: The compound can be unstable in the presence of bases and may undergo degradation under certain reaction conditions. researchgate.netkit.edu A deeper understanding of its reactivity and degradation pathways is needed to expand its synthetic utility.

Data Scarcity for Computational Modeling: The lack of extensive experimental data on the properties and activities of a wide range of derivatives makes it challenging to build accurate and robust predictive ML models.

Opportunities:

Expanding Chemical Space: A key opportunity lies in the systematic functionalization of the this compound core. The amino group provides a convenient handle for derivatization, allowing for the creation of libraries of amides, ureas, and other analogues for biological and material screening.

Uncovering Novel Bioactivities: Given the rich pharmacology of sulfur-containing heterocycles, there is a high probability that derivatives of this compound possess undiscovered biological activities. bookpi.orgopenmedicinalchemistryjournal.com A concerted effort in screening could yield new lead compounds for medicine or agriculture.

Development as a Versatile Synthetic Intermediate: The compound can serve as a starting material for more complex, fused heterocyclic systems. For example, its reaction with primary amines and formaldehyde (B43269) can lead to novel dithiazolo-triazine systems. kit.edu

Bridging the Gap with Computational Chemistry: There is a substantial opportunity to combine synthetic exploration with computational screening. By generating a modest dataset of synthesized derivatives and their properties, researchers can initiate a data-driven discovery loop, where ML models guide the synthesis of next-generation compounds with enhanced properties.

Conclusion: Synthesizing Current Knowledge and Outlook on 3h 1,2,4 Dithiazol 5 Amine Research

Summary of Key Achievements in 3H-1,2,4-Dithiazol-5-amine Research

Research dedicated to this compound and its derivatives has yielded several key achievements that have solidified its importance in modern chemistry. The most impactful of these has been the identification and development of these compounds as superior sulfur-transfer reagents. researchgate.netdaneshyari.com

A primary achievement is the application of derivatives like 3-amino-1,2,4-dithiazole-5-thione (B1224285) (ADTT) in the solid-phase synthesis of oligonucleotide phosphorothioates. researchgate.netacs.org These modified oligonucleotides, which feature a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone, are crucial for therapeutic applications due to their enhanced stability against nucleases. daneshyari.com The development of ADTT as a commercially available, inexpensive, and highly efficient sulfurizing agent has been instrumental in enabling the large-scale, cost-effective manufacture of these potential drug candidates. researchgate.netacs.org Its compatibility with automated DNA and RNA synthesis platforms marks a significant practical advancement over earlier reagents. researchgate.netresearchgate.net

Detailed mechanistic studies have elucidated the reactivity of the 1,2,4-dithiazole core towards trivalent phosphorus compounds, which is the chemical basis for its sulfur-transfer capabilities. researchgate.netdaneshyari.com Research has expanded to include a variety of derivatives, such as N,N-Disubstituted-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamides (e.g., DDTT), which have been engineered for high efficiency and stability, further broadening the synthetic toolkit available to chemists. researchgate.netdaneshyari.com These achievements are underpinned by foundational work that confirmed the structure of the related xanthane hydride through comprehensive analysis using X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry. researchgate.net

| Reagent Name (Acronym) | Full Chemical Name | Key Advantages in Oligonucleotide Synthesis |

| ADTT | 3-Amino-1,2,4-dithiazole-5-thione | Commercially available, inexpensive, highly efficient, and fully compatible with automated solid-phase synthesis. researchgate.netacs.org |

| DDTT | N,N-Dimethyl-N′-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide | Selected as a novel, efficient sulfur-transfer reagent for both DNA and RNA synthesis due to preferable stability. researchgate.netdaneshyari.com |

| General 1,2,4-Dithiazoles | 5-Amino-3H-1,2,4-dithiazole-3-thiones | Serve as effective sulfurizing agents for various phosphorus(III) compounds, forming the basis for this class of reagents. researchgate.netsemanticscholar.org |

Broader Impact and Significance of this compound within Chemical and Biological Sciences

The impact of this compound research extends far beyond its direct applications, influencing progress in both chemical and biological sciences. Its primary significance lies in its role as an enabling tool for the advancement of nucleic acid-based therapeutics. By providing a robust and scalable method for synthesizing oligonucleotide phosphorothioates, research on ADTT and related compounds has directly supported the development of antisense therapies and other genomic applications. researchgate.netresearchgate.net

Within the chemical sciences, the study of 1,2,4-dithiazoles has contributed to a deeper understanding of heterocyclic chemistry. These compounds serve as valuable building blocks for the synthesis of other complex molecular architectures and have provided a platform for investigating the reactivity of sulfur-nitrogen ring systems. researchgate.netsemanticscholar.org The development of dithiazole-based reagents has showcased how fundamental academic research can be translated into practical solutions that overcome long-standing challenges in process chemistry, such as the need for stable and efficient reagents for large-scale synthesis. acs.org

Furthermore, the 1,2,4-dithiazole scaffold holds potential within the broader field of medicinal chemistry. While research has focused on its application as a reagent, related sulfur-nitrogen heterocycles like 1,2,4-thiadiazoles are recognized as privileged structures in drug design, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov This suggests that the 1,2,4-dithiazole core itself may be a valuable pharmacophore for future drug discovery efforts. The continued exploration of this heterocyclic system is therefore poised to yield further innovations, both as a synthetic tool and as a source of new biologically active agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-1,2,4-Dithiazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, analogous methods involve reacting thiol-containing precursors (e.g., 3-amino-5-mercapto-1,2,4-triazole) with halogenated intermediates under basic conditions (e.g., NaOH or K₂CO₃) . Microwave-assisted synthesis may enhance efficiency, as seen in related dithiazole derivatives, reducing reaction times and improving yields . Purification typically employs column chromatography or recrystallization using ethanol/water mixtures .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, amino (-NH₂) and thioether (-S-) groups produce distinct shifts .

- IR Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-S vibrations at ~600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₂H₄N₃S₂ for the base structure) .

- HPLC : Assesses purity (>95% for research-grade samples) using reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can tautomerism in this compound be investigated using crystallographic and computational methods?

- Methodology :

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3-imino vs. 5-amine configurations) by analyzing bond lengths and planarity. For example, planar triazole rings in related compounds indicate π-electron delocalization .

- DFT Calculations : Predicts stability of tautomers using Gaussian suites. Compare Gibbs free energies to identify dominant forms in solution/solid states .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., MIC values for antimicrobial activity) to account for variability .

- SAR Analysis : Systematically modify substituents (e.g., replacing -NH₂ with -SCH₃) to isolate structural determinants of activity .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding unreliable sources like benchchem) to identify consensus trends .